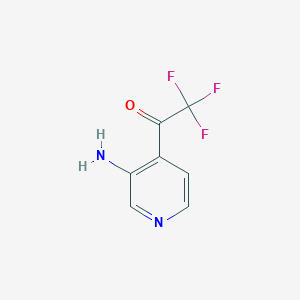
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a pyridine ring substituted with an amino group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone typically involves the reaction of 3-amino-4-pyridinecarboxaldehyde with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a catalyst in the production of dyes and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes involved in metabolic pathways, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone can be compared with other similar compounds such as:
1-(3-Amino-4-pyridinyl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
(3-Amino-pyridin-4-yl)-methanol: Contains a hydroxyl group instead of the ethanone moiety, leading to different reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s chemical stability, reactivity, and biological interactions.
Propriétés
Numéro CAS |
1060804-37-6 |
|---|---|
Formule moléculaire |
C7H5F3N2O |
Poids moléculaire |
190.12 g/mol |
Nom IUPAC |
1-(3-aminopyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)4-1-2-12-3-5(4)11/h1-3H,11H2 |
Clé InChI |
NTWYLYWJCOVQRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C(=O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)
![4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B14163921.png)
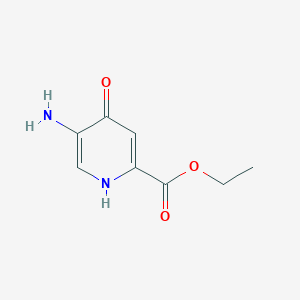

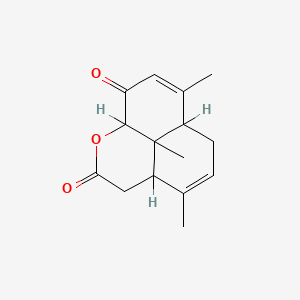

![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)

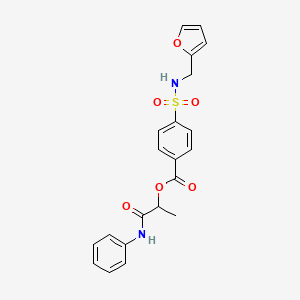



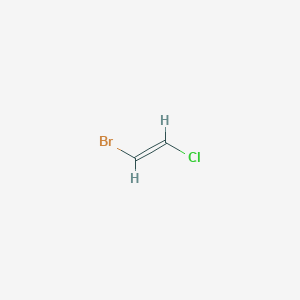
![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
